1-Fluorobenzo[a]anthracene
Description
Context of Polycyclic Aromatic Hydrocarbons (PAHs) in Chemical Research
Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. google.com Their planar structures and extended π-electron systems endow them with unique photophysical and photochemical properties, making them subjects of intense research. nih.govrroij.com PAHs are ubiquitous environmental pollutants, primarily formed from the incomplete combustion of organic materials such as coal, oil, and gasoline. google.com
In the realm of chemical research, PAHs are investigated for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov Their rigid, planar structures facilitate π-π stacking, which is crucial for charge transport in these devices. acs.org However, the study of PAHs is also driven by significant concerns over their biological activity. Many PAHs are known to be potent carcinogens and mutagens, necessitating a deep understanding of their metabolic pathways and mechanisms of toxicity. google.com The carcinogenicity of PAHs is linked to their metabolic activation into highly reactive metabolites, such as diol epoxides, which can bind to DNA, leading to mutations and the initiation of cancer. google.comrroij.com
Significance of Fluorine Substitution in PAH Research and Probing Mechanisms
The introduction of fluorine atoms into the PAH scaffold, creating F-PAHs, has become a powerful strategy in chemical and toxicological research. springfieldmo.gov Fluorine's unique properties—its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond—make it an invaluable probe for investigating reaction mechanisms and modulating biological activity. acs.orgspringfieldmo.gov
Furthermore, fluorine substitution can influence the electronic properties and planarity of the PAH system. While it has been shown that fluorination can weaken the aromatic character of the hydrocarbon, it generally does not significantly affect the planarity of the molecule, which is important for its biological interactions. acs.orgnih.govnih.gov The altered electronic distribution can impact the reactivity and stability of the PAH and its metabolites, providing further insights into the structure-activity relationships that govern their biological effects. springfieldmo.gov
Overview of 1-Fluorobenzo[a]anthracene as a Research Compound
The synthesis of various fluorinated benz[a]anthracene derivatives has been reported, typically involving multi-step processes. nih.gov For example, the synthesis of 7-fluorobenz[a]anthracene has been achieved through the diazotization of 7-aminobenz[a]anthracene. researchgate.net It is plausible that similar synthetic strategies could be adapted for the preparation of this compound.
Despite the scarcity of data on the 1-fluoro isomer, its theoretical value as a research compound is significant. Its study could help to complete the structure-activity relationship puzzle for the entire series of monofluoro-substituted benz[a]anthracenes. By comparing the biological activity and metabolic profile of this compound with its other isomers, researchers could gain a more comprehensive understanding of how the position of the fluorine atom on the benz[a]anthracene nucleus dictates its biological fate and carcinogenic potential.
Physicochemical Properties of Benz[a]anthracene Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Benz[a]anthracene | C₁₈H₁₂ | 228.29 | 158-160 |
| 7-Fluorobenz[a]anthracene | C₁₈H₁₁F | 246.28 | 93.8-94.3 acs.org |
| 1-Fluoroanthracene | C₁₄H₉F | 196.22 | 108-109 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
388-08-9 |
|---|---|
Molecular Formula |
C18H11F |
Molecular Weight |
246.3 g/mol |
IUPAC Name |
1-fluorobenzo[a]anthracene |
InChI |
InChI=1S/C18H11F/c19-17-7-3-6-12-8-9-15-10-13-4-1-2-5-14(13)11-16(15)18(12)17/h1-11H |
InChI Key |
UKHOVMTYJXJAGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Mechanistic Investigations of Fluorine S Influence on Benzo a Anthracene Reactivity and Biotransformations
Role of Fluorine as a Mechanistic Probe in PAH Studies
Fluorine's utility as a mechanistic probe is well-established in the study of PAHs. Its presence provides a sensitive handle for spectroscopic analysis and can block specific reaction sites, offering clear insights into reaction mechanisms.
A key application of fluorine substitution is the strategic blocking of specific positions on the aromatic ring system. By replacing a hydrogen atom with a fluorine atom, that position is rendered inert to many metabolic and chemical attacks. This positional blocking is crucial for dissecting complex reaction pathways where multiple sites could be involved. For instance, in the study of metabolic activation, placing a fluorine atom at a position that is a candidate for epoxidation can help determine the relative importance of other sites in the molecule.
Furthermore, the carbon-fluorine bond is exceptionally strong and stable, making it highly resistant to cleavage and rearrangement, or "scrambling," under conditions where carbon-hydrogen or carbon-carbon bonds might break. This stability ensures that the fluorine atom remains in its original position throughout a reaction sequence, providing a reliable marker for tracking molecular transformations.
Fluorinated PAHs are excellent model compounds for investigating the thermal interconversion of their parent compounds. tandfonline.com The fluorine atom acts as a label that can be readily monitored, particularly using ¹⁹F-NMR spectroscopy, which is a highly sensitive and valuable technique for characterizing complex mixtures that may result from high-temperature reactions. tandfonline.com Flash vacuum thermolysis (FVT) is one method used to study these high-temperature gas-phase cyclization and interconversion reactions. tandfonline.com The stability of the fluorine label ensures that the observed products accurately reflect the rearrangements of the carbon skeleton.
| Technique | Application in Fluorinated PAH Studies | Reference |
| ¹⁹F-NMR Spectroscopy | Characterization of complex mixtures from thermal reactions. | tandfonline.com |
| Flash Vacuum Thermolysis (FVT) | Studying high-temperature gas-phase interconversions. | tandfonline.com |
Fluorine-Induced Conformational Changes and Molecular Distortion
While fluorine is relatively small, its introduction can still induce subtle but significant changes in molecular geometry. In the case of benzo[a]anthracene, substitution at certain positions can lead to molecular distortion, particularly in the bay region. While studies have more directly focused on the distorting effects of larger groups like methyl groups in the bay region, which can lead to a deviation from planarity, the principles can be extended to fluorine. nih.gov A computational study on benzo[a]anthracene derivatives noted that a bay-region methyl group causes structural distortion and a deviation from the planarity of the aromatic system. nih.gov This distortion can influence the stability of metabolites, for example, by destabilizing an epoxide and favoring its ring-opening to a carbocation. nih.gov Although fluorine is less sterically demanding than a methyl group, its high electronegativity can alter bond lengths and angles in its vicinity, potentially leading to minor puckering or twisting of the aromatic rings. These conformational adjustments can, in turn, affect the molecule's interaction with enzymes and receptors.
Effects of Fluorine Substitution on Biochemical Reaction Pathways
The electronic effects of fluorine substitution profoundly influence the biochemical reactions that PAHs undergo in biological systems, particularly the metabolic activation pathways that can lead to carcinogenic metabolites.
The stability of carbocations, which are key intermediates in the metabolic activation of benzo[a]anthracene, is significantly affected by fluorine substitution. nih.gov Fluorine exerts two opposing electronic effects:
Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond network. brainly.comreddit.com This inductive effect is destabilizing for a carbocation, as it intensifies the positive charge on the already electron-deficient carbon center. brainly.comreddit.com
Resonance Effect (+M)/p-pi Back-bonding: Fluorine possesses lone pairs of electrons in its 2p orbitals that can be donated to an adjacent empty p-orbital of a carbocation, a phenomenon known as p-pi back-bonding or a mesomeric/resonance effect. nih.govstackexchange.comresearchgate.net This donation of electron density helps to delocalize the positive charge and stabilize the carbocation. stackexchange.com
| Electronic Effect of Fluorine | Description | Impact on Carbocation Stability |
| Inductive Effect (-I) | Strong withdrawal of electron density via sigma bonds due to high electronegativity. brainly.comreddit.com | Destabilizing (increases positive charge). brainly.com |
| Resonance Effect (+M) | Donation of lone pair electrons to the carbocation's empty p-orbital (p-pi back-bonding). nih.govstackexchange.com | Stabilizing (delocalizes positive charge). stackexchange.com |
PAHs like benzo[a]anthracene are metabolically activated to carcinogenic forms through several enzymatic pathways. nih.gov The two primary pathways are the diol epoxide pathway and the o-quinone formation pathway.
Diol Epoxide Pathway: This is a major pathway for PAH carcinogenesis. nih.gov It involves the initial oxidation of the PAH by cytochrome P450 (CYP) enzymes (such as CYP1A1 and CYP1B1) to form an epoxide. nih.gov This epoxide is then hydrolyzed by epoxide hydrolase to a trans-dihydrodiol. nih.gov A second epoxidation of the dihydrodiol by CYP enzymes creates a highly reactive diol epoxide, which can bind to DNA and initiate cancer. nih.govnih.gov Fluorine substitution can block sites of initial oxidation or influence the stability of the intermediate epoxides and diol epoxides, thereby altering the course and efficiency of this pathway.
o-Quinone Formation: An alternative activation pathway involves the oxidation of PAH trans-dihydrodiols by aldo-keto reductases (AKRs) to form catechols, which are then further oxidized to reactive o-quinones. nih.govnih.gov These o-quinones can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative DNA damage. nih.gov The electronic properties imparted by a fluorine atom can influence the susceptibility of a fluorinated dihydrodiol to oxidation by AKRs, thus modulating the formation of o-quinones.
The placement of the fluorine atom on the benzo[a]anthracene skeleton is critical in determining how these metabolic pathways are affected. By either blocking a key position or altering the electronic properties of the molecule, fluorine substitution can shift the metabolic balance between detoxification and activation, providing researchers with a clearer picture of the mechanisms underlying PAH bioactivity.
Impact on DNA Adduct Formation Mechanisms and Site-Specificity
The formation of DNA adducts by benzo[a]anthracene and its derivatives is a key step in the initiation of carcinogenesis. This process typically involves metabolic activation to highly reactive diol epoxides, which can then covalently bind to DNA. The introduction of a fluorine atom onto the benzo[a]anthracene skeleton can significantly alter this process, affecting both the mechanism of adduct formation and the specific sites on the DNA where these adducts form.
Studies on other fluorinated PAHs have demonstrated that a fluorine substituent can influence the regioselectivity and stereoselectivity of the enzymatic reactions involved in metabolic activation. This, in turn, dictates the types and quantities of diol epoxide isomers formed. For instance, the presence of a fluorine atom can either enhance or inhibit the formation of the bay-region diol epoxides, which are often the ultimate carcinogenic metabolites of PAHs.
While direct experimental data for 1-Fluorobenzo[a]anthracene is lacking, research on the closely related compound, benzo[b]fluoranthene, has shown that fluorination at the 1-position leads to the lowest levels of DNA adduct formation compared to substitutions at other positions. nih.gov This suggests that a fluorine atom at the 1-position of benzo[a]anthracene might sterically hinder the enzymatic epoxidation of the nearby bay region, thereby reducing the formation of the ultimate carcinogenic diol epoxide.
The site-specificity of DNA adduct formation is also likely to be influenced by the presence of a fluorine atom. The electronic properties of the fluorine substituent can alter the reactivity of the diol epoxide, influencing its preference for attacking specific nucleophilic sites on DNA bases, such as the exocyclic amino groups of guanine (B1146940) and adenine. However, without specific studies on this compound, the precise nature of these effects remains speculative.
Table 1: Investigated Fluorinated Polycyclic Aromatic Hydrocarbons and Key Findings on DNA Adduct Formation
| Compound | Key Findings on DNA Adduct Formation |
| 1-Fluorobenzo[b]fluoranthene | Exhibited the lowest levels of DNA adduct formation among the studied fluoro-derivatives. nih.gov |
| 9-Fluoro-7,12-dimethylbenz[a]anthracene | Showed similar levels of total DNA binding compared to the parent compound, but with a marked reduction in syn-diol-epoxide-DNA adducts. |
| 10-Fluoro-7,12-dimethylbenz[a]anthracene | Displayed significantly higher total DNA binding and a dramatic increase in a specific anti-diol-epoxide-deoxyadenosine adduct. |
| 5-Fluoro-7,12-dimethylbenz[a]anthracene | Resulted in significantly lower levels of DNA binding compared to the parent compound. nih.gov |
| 9- and 10-Fluoro-7-methylbenz[a]anthracene | The bay-region anti-diol epoxides of these compounds produced DNA adduct profiles similar to the non-fluorinated parent compound in vitro. nih.gov |
Computational Chemistry Approaches in 1 Fluorobenzo a Anthracene Research
Quantum Mechanical Modeling of Fluorinated Benzo[a]anthracene Derivatives
Computational chemists utilize a variety of modeling techniques to probe the intricacies of molecules like 1-fluorobenzo[a]anthracene. These methods, grounded in the principles of quantum mechanics, allow for the calculation of molecular properties that are often difficult or impossible to measure experimentally.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a workhorse in the computational study of PAHs and their derivatives due to its favorable balance of accuracy and computational cost. Studies on fluorinated benzo[a]anthracene derivatives have commonly employed the B3LYP functional combined with a split-valence basis set, such as 6-31G*, to investigate structure-reactivity relationships and substituent effects on carbocation stability. nih.gov These calculations are fundamental in understanding how fluorination influences the electronic landscape of the molecule. For instance, DFT calculations have been instrumental in determining the relative stabilities of various fluorinated benzo[a]anthracene carbocations, which are key intermediates in the metabolic activation of these compounds. nih.gov
Ab Initio and Semi-Empirical Methods (e.g., MP2/6-31G, AM1)
To refine the understanding of electron correlation effects, which are crucial for accurately describing aromatic systems, researchers have turned to more sophisticated ab initio methods. Møller-Plesset perturbation theory to the second order (MP2) with the 6-31G** basis set has been used to study the stability of carbocations derived from benzo[a]anthracene. nih.gov While computationally more demanding than DFT, MP2 provides a higher level of theory for electron correlation. Semi-empirical methods, such as AM1, offer a faster, albeit less precise, alternative for initial explorations of large molecular systems, though they are less commonly used for detailed analysis of fluorinated PAHs in modern research.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Properties
To investigate the excited-state properties and electronic spectra of fluorinated PAHs, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT calculations can predict the energies of electronic transitions, which correspond to the absorption of light by the molecule. researchgate.net This is critical for understanding the photophysical properties of this compound. For instance, TD-DFT studies on related anthracene (B1667546) derivatives have been used to elucidate the nature of their excited states and to explain phenomena such as fluorescence quenching upon interaction with other molecules. researchgate.net While specific TD-DFT data for this compound is not extensively documented in publicly available literature, the methodology is well-established for predicting the electronic absorption spectra of such compounds.
Analysis of Electronic Structure and Charge Distribution
The substitution of a hydrogen atom with a highly electronegative fluorine atom in the benzo[a]anthracene structure induces significant changes in the molecule's electronic properties. Computational methods provide the tools to quantify these changes.
Charge Delocalization Modes and Positive Charge Density Distribution
A key aspect of understanding the reactivity of PAHs is the analysis of charge delocalization in their ionized forms, particularly in the carbocations that can form during metabolic processes. For fluorinated benzo[a]anthracene derivatives, the mode of charge delocalization within the carbocation framework can be determined by analyzing the changes in atomic charges, often calculated using Natural Population Analysis (NPA). nih.gov
LUMO Level Analysis and Electron-Withdrawing Effects of Fluorine
The Lowest Unoccupied Molecular Orbital (LUMO) is a key frontier molecular orbital that plays a crucial role in the chemical reactivity of a molecule, particularly its ability to accept electrons. The introduction of a fluorine atom, with its strong electron-withdrawing inductive effect, is expected to lower the energy of the LUMO of benzo[a]anthracene. A lower LUMO energy generally implies that the molecule is a better electron acceptor.
Computational Studies of Structure-Reactivity Relationships
Computational chemistry provides a powerful framework for understanding the relationship between the structure of this compound and its chemical reactivity. By employing sophisticated theoretical models, researchers can predict and analyze molecular properties that are difficult to observe experimentally.
Substituent Effects on Carbocation Stability in Solvated and Gas Phases
The stability of carbocations—positively charged ions that are critical intermediates in the metabolic activation of PAHs—is a key determinant of their reactivity. Computational studies, often using methods like Density Functional Theory (DFT) at the B3LYP/6-31G* level, have systematically investigated how substituents like fluorine affect the stability of carbocations derived from benzo[a]anthracene. nih.govnih.gov
The effect of a fluorine atom is highly dependent on its position within the aromatic system. nih.gov When fluorine is attached to a carbon atom that bears a significant positive charge in the carbocation, it can lead to stabilization. nih.gov This stabilization occurs through a p-π back-bonding mechanism, where the lone pairs of electrons on the fluorine atom are donated back to the electron-deficient carbocation, overriding fluorine's inherent, destabilizing inductive electron withdrawal. nih.govnih.gov Conversely, if a fluorine atom is placed at a ring position that has a negative charge density, its inductive effect dominates, leading to a destabilization of the carbocation. nih.gov
Table 1: Effect of Fluorine Substitution on Carbocation Stability This table summarizes the principles derived from computational studies on fluorinated benzo[a]anthracene derivatives.
| Position of Fluorine Substituent | Charge Characteristic at Position | Dominant Effect | Net Effect on Carbocation Stability |
|---|---|---|---|
| Site of significant positive charge | Electron-deficient | p-π Back-bonding | Stabilization nih.gov |
Conformational Aspects and Planarity Analysis
The planarity of a PAH is crucial to its chemical and biological activity. Computational studies reveal that substituents can induce significant distortions in the aromatic system. For instance, a methyl group in the "bay-region" of benzo[a]anthracene can cause a deviation from planarity, which in turn destabilizes its epoxide metabolite and facilitates the ring-opening process that forms a carbocation. nih.gov
Table 2: Conformational and Planarity Effects of Substituents This table outlines observed conformational effects from computational studies on substituted benzo[a]anthracenes and related compounds.
| Substituent | Position | Observed Conformational/Planarity Effect |
|---|---|---|
| Methyl | Bay-region | Produces structural distortion and deviation from planarity. nih.gov |
| Fluorine | 12-position | Participates in a hydrogen bond with the hydrogen at C-1, influencing local conformation. nih.gov |
Modeling of Interactions with Biological Macromolecules (e.g., Guanine (B1146940) Adducts)
A primary mechanism of PAH-induced carcinogenesis involves the covalent binding of their reactive carbocation metabolites to DNA, forming DNA adducts. Computational modeling is instrumental in studying the formation and relative stability of these adducts. nih.gov Researchers have specifically investigated the "quenching" of bay-region carbocations of benzo[a]anthracene derivatives by modeling their reaction with guanine, a DNA base. researchgate.net
These models typically examine adduct formation at two key nucleophilic sites on guanine: the exocyclic amino group (N²) and the N-7 atom. nih.gov The results of these simulations show a critical difference between the gas phase and a simulated aqueous environment. researchgate.net In the gas phase, the adduct formed at the N-7 position of guanine is generally found to be the most stable. nih.gov However, when the solvent effect of water is included in the calculations, the model predicts that the most stable adduct is the one formed via a covalent bond to the exocyclic amino group. nih.govresearchgate.net
This latter finding is particularly significant because it aligns with experimental observations of DNA adducts in living systems. nih.gov The success of these solvated models in predicting the experimentally observed outcome suggests that DFT studies can provide reliable and valuable estimates of the reactivity and biological interactions of compounds like this compound. nih.govresearchgate.net
Table 3: Relative Stability of Guanine Adducts from Benzo[a]anthracene Carbocations This table compares the stability of different guanine adducts as determined by computational modeling.
| Phase | Guanine Adduct Type | Relative Stability |
|---|---|---|
| Gas Phase | Adduct at N-7 position | Most Stable nih.govresearchgate.net |
Environmental Research and Biotransformation Pathways of Fluorinated Benzo a Anthracenes
Environmental Fate and Transport Mechanisms of F-PAHs
The environmental distribution of F-PAHs is governed by a complex interplay of physical and chemical processes that dictate their movement and persistence in various environmental compartments.
Atmospheric Transport, Volatilization, and Deposition
Fluorinated PAHs, like their non-fluorinated counterparts, can be transported over long distances in the atmosphere. nih.govnih.gov Their mobility is influenced by factors such as volatility and water solubility. nih.gov PAHs with lower volatility tend to adsorb onto fine particulate matter, which can protect them from oxidative degradation and extend their atmospheric lifetimes to several weeks, allowing for transport over thousands of kilometers. nih.gov
The volatilization of PAHs from contaminated surfaces, such as coal-tar-sealed pavements, can be a significant source of these compounds to the atmosphere, with fluxes being considerably higher from sealed surfaces compared to unsealed ones. usgs.gov Atmospheric deposition, through both wet and dry processes, is a key mechanism for the removal of PAHs from the atmosphere and their transfer to terrestrial and aquatic environments. nih.gov Deposition fluxes can exhibit seasonal variations, often influenced by local and regional emission sources, as well as meteorological conditions like temperature and precipitation. nih.gov For instance, studies have shown higher deposition fluxes of some PAHs in winter, linked to increased emissions from residential heating. nih.gov
Behavior in Aquatic Systems: Water Solubility, Adsorption to Particles, and Sedimentation
The behavior of F-PAHs in aquatic environments is largely dictated by their low water solubility and high affinity for particulate matter. nih.govnih.gov The introduction of fluorine can further decrease water solubility. This hydrophobicity drives the adsorption of these compounds onto suspended particles and sediments. nih.govnih.gov The partitioning of PAHs between the water column and sediment is a critical process, with sediments often acting as a major sink for these contaminants. nih.govnih.gov
The composition of PAHs can differ between the water and sediment phases, with lower molecular weight PAHs being more dominant in the water, while higher molecular weight compounds are more prevalent in the sediment. researchgate.net The process of sedimentation leads to the accumulation of PAHs in the bottom sediments of aquatic systems, where they can persist for long periods. nih.govnih.gov However, under certain conditions, sediments can also act as a secondary source of PAHs to the water column through resuspension. researchgate.netmdpi.com
Sorption to Environmental Matrices (Soils and Sediments)
The strong tendency of F-PAHs to sorb to soils and sediments is a key factor controlling their environmental availability and transport. nih.govservice.gov.uk This sorption is primarily driven by the hydrophobic nature of the molecules. The organic carbon content of the soil or sediment is a major factor influencing the extent of sorption. nih.gov
Once sorbed, the mobility of F-PAHs is significantly reduced, leading to their accumulation in these environmental compartments. service.gov.uk This can result in high concentrations of these compounds in contaminated soils and sediments, which can then act as long-term sources of pollution. frontiersin.org The strength of the carbon-fluorine bond can also influence the persistence of these compounds in the environment. nih.gov
Biodegradation and Microbial Transformation of Fluorinated PAHs
The microbial breakdown of F-PAHs is a critical process for their removal from the environment. The presence of fluorine atoms, however, presents unique challenges for microbial enzymes.
Aerobic and Anaerobic Degradation Pathways
The degradation of PAHs can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though aerobic pathways are generally more efficient, especially for larger, more complex molecules. nih.govasm.org
Aerobic Degradation: In aerobic environments, bacteria and fungi initiate the breakdown of PAHs by introducing oxygen into the aromatic ring structure, a reaction typically catalyzed by oxygenase enzymes. mdpi.comoup.com This initial hydroxylation step makes the molecule more water-soluble and susceptible to further enzymatic attack, eventually leading to ring cleavage and mineralization to carbon dioxide and water. mdpi.com For fluorinated aromatics, the initial attack often occurs on the non-fluorinated parts of the molecule. mdpi.com
Anaerobic Degradation: Anaerobic degradation of PAHs is a slower process and is often limited, particularly for high-molecular-weight compounds. nih.govasm.org Under anaerobic conditions, such as those found in sediments and certain aquifers, different biochemical strategies are employed. asm.org For some PAHs, the initial activation step involves carboxylation rather than hydroxylation. mdpi.com While anaerobic degradation of some PAHs has been observed under nitrate-reducing, sulfate-reducing, and methanogenic conditions, the degradation of larger and more complex PAHs remains a significant challenge. asm.org The presence of fluorine can further hinder anaerobic degradation due to the high stability of the carbon-fluorine bond. researchgate.net
Identification of Microbial Species Involved in F-PAH Degradation
A diverse range of microorganisms, including bacteria and fungi, have been identified for their ability to degrade PAHs. oup.com However, the ability to degrade fluorinated PAHs appears to be less common.
Bacteria: Several bacterial genera have been shown to degrade PAHs, including Pseudomonas, Mycobacterium, Sphingobium, and Bacillus. researchgate.netnih.govnih.govnih.govnih.gov For instance, Sphingobium sp. strain KK22 has been shown to biotransform benz[a]anthracene. nih.gov Mycobacterium species are known for their ability to degrade a wide range of PAHs, including high-molecular-weight compounds like benzo[a]pyrene (B130552). nih.govmdpi.com While specific studies on the degradation of 1-Fluorobenzo[a]anthracene by particular bacterial strains are limited, the metabolic pathways for non-fluorinated benzo[a]anthracene often involve initial dioxygenase attack at different positions on the aromatic ring system. nih.govnih.gov
Fungi: Fungi, particularly white-rot fungi, also play a significant role in the degradation of PAHs. oup.com Fungi such as Pleurotus ostreatus and Cladosporium sp. have demonstrated the ability to metabolize various PAHs, including anthracene (B1667546) and benzo[a]anthracene. researchgate.netnih.gov Fungal degradation often involves cytochrome P450 monooxygenases, which can lead to the formation of trans-dihydrodiols as initial metabolites. researchgate.net The marine-derived fungus Cladosporium sp. CBMAI 1237 has shown the capacity to biodegrade several PAHs. nih.gov
The degradation of fluorinated aromatic compounds often proceeds through initial enzymatic attacks on the non-fluorinated portions of the molecule, leading to intermediates that can then undergo defluorination. mdpi.comresearchgate.net The specific microbial species capable of efficiently degrading this compound and the precise metabolic pathways involved are areas requiring further research.
Elucidation of Enzymatic Systems and Biochemical Mechanisms of Degradation
The biotransformation of fluorinated polycyclic aromatic hydrocarbons (F-PAHs), such as this compound, is a complex process primarily mediated by enzymatic systems within various organisms. The introduction of a fluorine atom into the aromatic structure can significantly alter the metabolic fate of the parent compound, benzo[a]anthracene. The primary enzyme superfamily responsible for the initial oxidative metabolism of PAHs is the cytochrome P450 (CYP) monooxygenases. mdpi.com These heme-containing proteins are found in a wide range of organisms, from bacteria to mammals, and play a crucial role in the detoxification of xenobiotics. mdpi.com
In the context of PAHs, CYPs catalyze the initial oxidation of the aromatic ring to form epoxides, which can then be hydrolyzed by epoxide hydrolase to form dihydrodiols. acs.org Further oxidation can lead to the formation of diol epoxides, which are often the ultimate carcinogenic metabolites. acs.org For benzo[a]anthracene, metabolism by a Beijerinckia strain has been shown to produce an isomeric mixture of o-hydroxypolyaromatic acids, with 1-hydroxy-2-anthranoic acid being the major metabolite. nih.gov This suggests that bacterial systems can cleave the aromatic rings. While specific studies on this compound are limited, the principles of PAH metabolism provide a framework for its likely biotransformation. The fluorine substituent is expected to influence the regioselectivity of the enzymatic attack. For instance, in some fluorinated compounds, the P450 enzyme system has been shown to be involved in their biotransformation in organisms like earthworms and pumpkins. nih.gov
Fungal systems, particularly white-rot fungi, are also known for their ability to degrade PAHs through the action of extracellular ligninolytic enzymes such as lignin (B12514952) peroxidase, manganese peroxidase, and laccase. exlibrisgroup.comresearchgate.net These enzymes are highly non-specific and can oxidize a wide range of aromatic compounds. The degradation of anthracene by various fungal species has been shown to proceed via anthraquinone (B42736). researchgate.netd-nb.info It is plausible that similar pathways exist for fluorinated derivatives.
The table below summarizes the key enzymatic systems and their roles in the degradation of PAHs, which can be extrapolated to understand the potential biotransformation of this compound.
| Enzymatic System | Enzyme Class | Organism Type | Role in PAH Degradation | Potential Impact on this compound |
| Cytochrome P450 | Monooxygenase | Bacteria, Fungi, Mammals | Initial oxidation of the aromatic ring, formation of epoxides and phenols. mdpi.com | The fluorine atom can influence the position of initial oxidation, potentially leading to different metabolites compared to the parent compound. |
| Epoxide Hydrolase | Hydrolase | Bacteria, Fungi, Mammals | Hydrolysis of epoxides to form trans-dihydrodiols. acs.org | A critical step in the detoxification or activation pathway, its efficiency can be affected by the electronic properties of the fluorinated ring. |
| Lignin Peroxidase (LiP) | Peroxidase | White-rot Fungi | Oxidation of high ionization potential PAHs. exlibrisgroup.com | Likely capable of oxidizing this compound due to its non-specific nature. |
| Manganese Peroxidase (MnP) | Peroxidase | White-rot Fungi | Oxidation of PAHs mediated by Mn(III). exlibrisgroup.comresearchgate.net | Can contribute to the degradation of this compound, often in synergy with other ligninolytic enzymes. |
| Laccase | Oxidase | White-rot Fungi | Oxidation of phenolic compounds, can co-oxidize PAHs with mediators. exlibrisgroup.com | May act on hydroxylated metabolites of this compound or directly on the parent compound in the presence of mediators. |
Photochemical and Chemical Oxidation Processes in Environmental Contexts
In the environment, the fate of this compound is also governed by abiotic degradation processes, including photochemical and chemical oxidation. These processes are particularly important in atmospheric and aquatic systems where the compound is exposed to sunlight and various chemical oxidants.
Photochemical Oxidation:
Photochemical oxidation, or photooxidation, involves the degradation of a chemical initiated by the absorption of light. For PAHs, this often occurs through reactions with photochemically generated reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). mdpi.com The introduction of a fluorine atom can alter the photophysical and photochemical properties of the parent PAH.
Studies on anthracene have shown that photooxidation in the presence of a photosensitizer and visible light leads to the formation of anthraquinone and oxanthrone via singlet oxygen. researchgate.net The reaction proceeds through the formation of an endoperoxide intermediate. rsc.org For this compound, a similar mechanism involving the formation of an endoperoxide across the anthracene moiety is conceivable. The rate and efficiency of this process would depend on the light absorption characteristics of the fluorinated compound and the quantum yield of singlet oxygen generation.
Chemical Oxidation:
Chemical oxidation processes, such as those involving Fenton's reagent (a mixture of hydrogen peroxide and an iron(II) catalyst), can effectively degrade PAHs. inrs.ca Fenton's chemistry generates highly reactive hydroxyl radicals that can attack the aromatic ring structure. The degradation of PAHs like phenanthrene (B1679779), fluoranthene, and benzo[a]pyrene using Fenton oxidation has been shown to produce intermediate products such as phthalic acids and benzoic acid, eventually leading to mineralization to carbon dioxide. inrs.ca
The presence of a fluorine atom on the benzo[a]anthracene skeleton would likely influence the rate and pathway of chemical oxidation. The high electronegativity of fluorine can affect the electron density of the aromatic system, potentially altering the sites susceptible to radical attack. oup.com
The following table outlines the major abiotic oxidation processes and their potential products for PAHs, providing a basis for understanding the environmental fate of this compound.
| Oxidation Process | Key Oxidant(s) | Typical Reaction Products for PAHs | Potential Relevance for this compound |
| Photooxidation (Singlet Oxygen) | Singlet Oxygen (¹O₂) | Endoperoxides, Quinones | Likely to undergo photooxidation, with the position of fluorine potentially influencing the stability of the endoperoxide intermediate and the final quinone products. |
| Photooxidation (Hydroxyl Radical) | Hydroxyl Radical (•OH) | Hydroxylated derivatives, Quinones | Highly reactive hydroxyl radicals can attack the aromatic ring, leading to hydroxylated and subsequently oxidized products. The fluorine atom may direct the position of attack. |
| Fenton Oxidation | Hydroxyl Radical (•OH) | Ring cleavage products (e.g., phthalic acids, benzoic acid), CO₂ | An effective degradation method, though the C-F bond is generally strong and may resist cleavage, leading to fluorinated degradation intermediates. inrs.ca |
Analytical Methodologies for the Detection and Characterization of 1 Fluorobenzo a Anthracene and Its Metabolites in Research Settings
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating 1-Fluorobenzo[a]anthracene from complex mixtures and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. When coupled with fluorescence and ultraviolet (UV) detectors, it offers high sensitivity and selectivity.
For the analysis of anthracene (B1667546) and its derivatives, reverse-phase HPLC is often employed. researchgate.net An optimized method for separating anthracene and benzo(a)pyrene utilized a C18 column with a mobile phase of acetonitrile (B52724) and deionized water. researchgate.net The system's parameters, including flow rate, mobile phase composition, and column temperature, are optimized to achieve the best separation. researchgate.net
Fluorescence detection is particularly advantageous for PAHs as many of these compounds are naturally fluorescent. jasco-global.com This method provides sensitivity that can be 2-3 orders of magnitude higher than UV detection. jasco-global.com For instance, in the analysis of anthracene, fluorescence detection was found to be approximately 270 times more sensitive than UV detection. jasco-global.com The excitation and emission wavelengths are selected to maximize the signal for the target analyte while minimizing interference from other compounds. For example, in the analysis of anthracene and benzo(a)pyrene, specific excitation wavelengths were used for each compound to ensure accurate quantification. researchgate.net
UV detection, while generally less sensitive than fluorescence detection, is also a valuable tool. It can detect a broader range of compounds that absorb UV light. The choice between fluorescence and UV detection often depends on the specific properties of the analyte and the complexity of the sample matrix.
An on-line concentration HPLC method with fluorescence detection has been developed for the analysis of PAHs in seawater, demonstrating high sensitivity with detection limits in the nanogram per liter range. nih.gov This highlights the capability of HPLC with fluorescence detection for trace-level analysis.
Table 1: HPLC Parameters for PAH Analysis
| Parameter | Optimized Value/Condition | Reference |
|---|---|---|
| Flow Rate | 1 mL min⁻¹ | researchgate.net |
| Mobile Phase | 90% Acetonitrile: 10% Deionized Water | researchgate.net |
| Column Temperature | 35°C | researchgate.net |
| Excitation Wavelength (Anthracene) | 254 nm | researchgate.net |
| Excitation Wavelength (Benzo[a]pyrene) | 267 nm | researchgate.net |
| Emission Wavelength | 416 nm | researchgate.net |
| Injection Volume | 100 µL | researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds, including PAHs like this compound. shimadzu.comresearchgate.net This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. shimadzu.com
In a typical GC-MS analysis of PAHs, the sample is injected into the GC, where it is vaporized and separated based on the compounds' boiling points and interactions with the stationary phase of the capillary column. shimadzu.comtdi-bi.com An Rtx-35 column, for example, has been shown to effectively separate a wide range of PAHs. shimadzu.com The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron impact (EI), and fragmented. tdi-bi.com
The resulting mass spectrum provides a unique fragmentation pattern for each compound, which acts as a "fingerprint" for identification. The molecular ion peak confirms the molecular weight of the compound. libretexts.org For enhanced sensitivity and selectivity, especially in complex matrices, the mass spectrometer can be operated in the Selected-Ion Monitoring (SIM) mode. tdi-bi.com In SIM mode, the mass spectrometer is set to detect only specific ions that are characteristic of the target analyte. This significantly reduces background noise and allows for the quantification of compounds at very low levels, such as parts per billion. tdi-bi.com
GC-MS methods have been successfully applied to the analysis of PAHs in various environmental and biological samples. researchgate.netresearchgate.netnih.gov For instance, a GC-MS method was developed for the determination of carcinogenic PAHs in river water, demonstrating the technique's sensitivity and reproducibility. researchgate.net Similarly, a GC-MS/MS method has been validated for the analysis of PAHs in herbal medicines, showcasing its utility for complex sample matrices. nih.gov
Table 2: Typical GC-MS Parameters for PAH Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Rtx-35 (30 m, 0.32 mm I.D., 0.25 µm df) | shimadzu.com |
| Inlet Mode | Splitless | shimadzu.com |
| Inlet Temperature | 300°C | shimadzu.com |
| Oven Temperature Program | 90°C (2 min) → 5°C/min to 320°C (12 min) | shimadzu.com |
| Ionization Mode | Electron Impact (70 eV) | tdi-bi.com |
| Mass Analyzer Mode | Full Scan or Selected-Ion Monitoring (SIM) | tdi-bi.com |
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the structural elucidation of this compound and its metabolites.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and fluorine (¹⁹F). uobasrah.edu.iqrsc.org
¹H NMR spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. uobasrah.edu.iq The chemical shift of a proton in the ¹H NMR spectrum is influenced by its electronic environment. For aromatic compounds like anthracene, the protons experience a ring current effect, which deshields them and causes their signals to appear at a lower field (higher frequency) compared to protons in non-aromatic environments. uobasrah.edu.iq The formation of an anthracene dimer, for example, can be confirmed by the disappearance of the singlet aromatic protons of pure anthracene and the appearance of new aliphatic protons in the dimer. nih.gov
¹⁹F NMR spectroscopy is particularly useful for fluorinated compounds like this compound. The ¹⁹F nucleus has a spin of 1/2 and is the only naturally occurring isotope of fluorine, making it highly sensitive for NMR analysis. thieme-connect.de The chemical shift range for ¹⁹F is significantly wider than for ¹H, providing excellent resolution and allowing for the detection of subtle structural differences. thieme-connect.de
The coupling between ¹H and ¹⁹F nuclei can provide valuable information about the proximity of these atoms in the molecule. This spin-spin coupling results in the splitting of NMR signals into multiplets (e.g., doublets, triplets), and the magnitude of the coupling constant (J) is related to the number of bonds separating the coupled nuclei. uobasrah.edu.iq
Table 3: Key Concepts in NMR Spectroscopy for Structural Analysis
| NMR Parameter | Information Provided | Reference |
|---|---|---|
| Chemical Shift (δ) | Electronic environment of the nucleus. | uobasrah.edu.iq |
| Integration | Relative number of equivalent nuclei. | uobasrah.edu.iq |
| Spin-Spin Coupling (J) | Connectivity of atoms through bonds. | uobasrah.edu.iq |
| ¹H NMR | Determines the type and number of hydrogen atoms. | uobasrah.edu.iq |
| ¹⁹F NMR | Provides information on the fluorine environments. | thieme-connect.de |
Mass Spectrometry (MS) is a fundamental analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. libretexts.org
When a molecule like this compound is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺•). libretexts.org The mass of this molecular ion corresponds to the molecular weight of the compound. For benzo[a]anthracene, the molecular weight is 228.2879 g/mol . nist.gov
The molecular ions are often energetically unstable and can break apart into smaller, charged fragments. libretexts.org This process, known as fragmentation, produces a unique pattern of fragment ions in the mass spectrum that serves as a molecular fingerprint. libretexts.org The analysis of these fragmentation patterns can reveal structural information about the original molecule. libretexts.org For example, the fragmentation of toluene (B28343) often results in a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. libretexts.org
High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass of ions, which can be used to deduce the elemental composition of the molecule and its fragments. While standard mass spectrometry might identify a fragment at a nominal mass, HRMS can distinguish between ions with the same nominal mass but different elemental formulas.
It is important to note that the annotation of fragment ion structures in mass spectral libraries can sometimes be incorrect, and experimental techniques like infrared ion spectroscopy may be needed for definitive structural assignment. researchgate.net
The mass spectra of fluorinated aromatic compounds like 1-fluoronaphthalene (B124137) show characteristic fragmentation patterns. researchgate.net The presence of the fluorine atom will influence the fragmentation pathways and the resulting mass spectrum, providing valuable data for the structural characterization of this compound and its metabolites.
Table 4: Key Information from Mass Spectrometry
| MS Data | Information Provided | Reference |
|---|---|---|
| Molecular Ion (M⁺•) | Molecular weight of the compound. | libretexts.org |
| Fragment Ions | Structural information based on fragmentation patterns. | libretexts.orglibretexts.org |
| High-Resolution Mass | Elemental composition of ions. | researchgate.net |
UV-Vis absorption and photoluminescence (fluorescence) spectroscopy are powerful techniques for studying the electronic transitions in molecules like this compound. These methods provide insights into the electronic structure and can be used for both qualitative and quantitative analysis.
UV-Vis Absorption Spectroscopy measures the absorption of ultraviolet and visible light by a molecule as a function of wavelength. nih.gov Aromatic compounds like anthracene and its derivatives exhibit characteristic absorption spectra due to π → π* electronic transitions. nih.gov The absorption spectrum of anthracene in cyclohexane, for instance, shows distinct bands with a maximum absorption at 356.2 nm. omlc.org The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. researchgate.net
Photoluminescence (Fluorescence) Spectroscopy involves the excitation of a molecule with light of a specific wavelength, followed by the measurement of the emitted light (fluorescence) at a longer wavelength. omlc.org Many polycyclic aromatic hydrocarbons are highly fluorescent. The fluorescence spectrum of anthracene in cyclohexane, when excited at 350 nm, shows a characteristic emission pattern. omlc.org The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is an important parameter that can be influenced by the molecular structure and environment. For example, the fluorescence quantum yield of anthracene is reported to be 0.36 in cyclohexane. omlc.org
The introduction of a fluorine substituent on the benzo[a]anthracene core is expected to influence the electronic transitions and thus the UV-Vis absorption and fluorescence spectra. These changes can provide valuable information about the electronic effects of the fluorine atom on the aromatic system. The spectra of fluorinated anthracenes have been studied, and the data can be used to predict the spectral properties of this compound. researchgate.net
Table 5: Spectroscopic Data for Anthracene
| Spectroscopic Property | Wavelength/Value | Solvent | Reference |
|---|---|---|---|
| UV-Vis Absorption Maximum (λmax) | 356.2 nm | Cyclohexane | omlc.org |
| Molar Extinction Coefficient at λmax | 9,700 cm⁻¹/M | Cyclohexane | omlc.org |
| Fluorescence Excitation Wavelength | 350 nm | Cyclohexane | omlc.org |
| Fluorescence Quantum Yield | 0.36 | Cyclohexane | omlc.org |
X-ray Crystallography for Precise Structural Elucidation
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is dependent on the arrangement of atoms within the crystal lattice. By analyzing the position and intensity of these diffracted spots, researchers can construct a three-dimensional electron density map of the molecule and, from that, infer the precise location of each atom.
For aromatic systems like PAHs, X-ray crystallography reveals critical details about intermolecular interactions in the solid state. researchgate.net Anthracene, a related parent PAH, crystallizes in a characteristic herringbone pattern, which is a common structural motif for rigid, rod-like aromatic molecules. researchgate.netresearchgate.net This arrangement is governed by intermolecular forces that are not purely van der Waals in nature. researchgate.net The study of this compound crystals via this method would elucidate how the fluorine substituent alters this packing arrangement and the distances between neighboring molecules. Such structural details are fundamental to understanding the material's physical properties and are essential for computational modeling and structure-activity relationship studies. While specific crystallographic data for this compound is not broadly published, the analysis would yield parameters similar to those determined for other PAHs like anthracene. researchgate.net
Table 1: Representative Crystallographic Data for Anthracene (as an analogue for Benzo[a]anthracene derivatives)
| Parameter | Value | Significance |
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/a | Defines the symmetry elements present within the crystal lattice. researchgate.net |
| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 6.0 Å, c ≈ 11.2 Å | The lengths of the sides of the smallest repeating unit in the crystal. researchgate.net |
| β Angle | ≈ 124.6° | The angle between the 'a' and 'c' axes in the monoclinic system. researchgate.net |
| Molecules per Unit Cell | 2 | Indicates the number of molecules contained within the unit cell. researchgate.net |
| Arrangement | Herringbone | A characteristic packing pattern for many aromatic hydrocarbons, influencing electronic properties. researchgate.net |
Application of Fluorinated PAHs as Internal Standards in PAH Environmental Analysis
In the quantitative analysis of trace-level environmental contaminants, the use of internal standards (IS) is critical for achieving accuracy and precision. An internal standard is a compound of known concentration added to a sample before processing. It is used to correct for the loss of analyte during sample preparation (e.g., extraction, cleanup) and for variations in instrumental response. researchgate.netnih.gov
Monofluorinated polycyclic aromatic hydrocarbons (F-PAHs), such as this compound, have emerged as a highly effective class of internal standards for the analysis of their parent PAHs. researchgate.net The key to their suitability lies in the unique properties imparted by the fluorine atom. The substitution of a hydrogen atom with a fluorine atom has two main, somewhat opposing, effects: it creates a permanent dipole moment while also reducing London dispersion forces. researchgate.net The net result is that F-PAHs have physicochemical properties—such as solubility, boiling point, and chromatographic retention time—that are very similar to their non-fluorinated counterparts. researchgate.netresearchgate.net
This similarity ensures that the F-PAH behaves almost identically to the target analyte throughout the analytical procedure, making it an ideal proxy for tracking and correcting procedural losses. Furthermore, F-PAHs possess two crucial advantages over other types of internal standards:
Non-natural Occurrence: F-PAHs are not found in the natural environment and are not produced in significant quantities for industrial or other purposes. researchgate.net This ensures that their presence in a sample is solely due to their deliberate addition as a standard, eliminating the risk of background interference.
Chemical Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage or scrambling, even under harsh conditions like flash vacuum thermolysis. researchgate.netresearchgate.net This stability ensures the integrity of the standard throughout the analytical process.
The use of F-PAHs as internal standards has been shown to dramatically improve the repeatability of PAH analysis by methods such as gas chromatography-mass spectrometry (GC-MS). researchgate.net By normalizing the peak area of the target analyte to that of the F-PAH internal standard, analysts can achieve highly reliable and reproducible quantitative results for PAHs in complex environmental matrices like soil and water. researchgate.netresearchgate.net
Table 2: Comparison of Parent and Fluorinated PAH for Internal Standard Application
| Property | Parent PAH (e.g., Benzo[a]anthracene) | Fluorinated PAH (e.g., this compound) | Rationale for Use as Internal Standard |
| Natural Abundance | Can be present as an environmental contaminant. | Not naturally occurring. researchgate.net | Eliminates background interference, ensuring the detected signal is only from the added standard. |
| Physicochemical Behavior | Target of analysis. | Very similar to the parent PAH due to the nature of fluorine substitution. researchgate.net | Ensures the standard behaves like the analyte during extraction, cleanup, and analysis, providing an accurate correction factor for any losses. |
| Mass Spectrometry (MS) Signal | Has a characteristic mass-to-charge (m/z) ratio. | Has a distinct m/z ratio, shifted by the mass difference between fluorine and hydrogen, preventing signal overlap. | Allows for simultaneous detection and quantification of both the analyte and the internal standard without mutual interference. |
| Chemical Stability | Can be degraded during analysis. | The C-F bond is extremely strong and resistant to degradation. researchgate.net | Guarantees the integrity of the standard throughout the entire analytical process, leading to more reliable quantification. |
Structure Activity Relationship Studies in Fluorinated Benzo a Anthracenes
Modulation of Biological Activity by Fluorine Substitution
The position of fluorine substitution on the benzo[a]anthracene ring system profoundly influences its biological activity, including its mutagenicity and carcinogenicity. While experimental data specifically for 1-Fluorobenzo[a]anthracene is limited, studies on other fluorinated analogues provide a framework for understanding these effects. For instance, the substitution of fluorine at various positions can either enhance or diminish the carcinogenic potential of the parent hydrocarbon. nih.gov This modulation is often attributed to the alteration of electronic properties at key regions of the molecule, which in turn affects the propensity for metabolic activation to reactive intermediates that can bind to DNA. nih.gov
The carcinogenic effects of several monomethyl and four fluoro-substituted derivatives of benz[a]anthracene have been studied in mice through cutaneous application and subcutaneous injection. tandfonline.com These studies highlight that the specific site of fluorine substitution is a critical determinant of the resulting biological activity. tandfonline.com For example, some fluorinated benz[a]anthracenes have shown altered tumorigenicity compared to the parent compound, which is linked to the influence of the fluorine atom on the metabolic pathways leading to the formation of ultimate carcinogens. nih.gov
Influence of Fluorine on Metabolic Activation Pathways and Metabolite Formation
The metabolic activation of benzo[a]anthracene and its derivatives is a critical step in their mechanism of carcinogenesis. This process is primarily mediated by cytochrome P450 enzymes and epoxide hydrolase, which convert the parent PAH into a series of reactive metabolites, including dihydrodiols and diol epoxides. nih.gov The presence and position of a fluorine atom can significantly influence the regioselectivity and stereoselectivity of these enzymatic reactions.
Stereoselectivity of Enzymatic Metabolism in in vitro Systems
Studies on fluorinated PAHs have demonstrated that the enzymatic metabolism often proceeds with a high degree of stereoselectivity. While direct experimental data for this compound is not available, research on other fluorinated analogues, such as 9- and 10-fluoro-7,12-dimethylbenz[a]anthracene, has shown the stereospecific synthesis of their trans-3,4-dihydrodiol metabolites. researchgate.net These dihydrodiols are considered putative proximate carcinogenic metabolites. researchgate.net The stereochemistry of these metabolites is crucial as it determines the subsequent formation of the ultimate carcinogenic syn- and anti-diol epoxides. researchgate.net It is plausible that the metabolism of this compound would also exhibit stereoselectivity, leading to the preferential formation of specific enantiomeric dihydrodiols.
Formation of Specific Dihydrodiols and Epoxide Metabolites
The metabolic pathway of benzo[a]anthracene involves the formation of several dihydrodiol intermediates, which can be further metabolized to diol epoxides. researchgate.net The position of fluorine substitution can direct the metabolism towards or away from the formation of the highly carcinogenic "bay-region" diol epoxides. For other fluorinated PAHs, it has been shown that fluorine substitution can alter the types of metabolites formed in vitro. nih.gov For example, in the case of benzo[k]fluoranthene, fluorine substitution significantly changed the profile of metabolites, affecting the formation of specific dihydrodiols and their derivatives. nih.gov It is anticipated that this compound would be metabolized to a series of hydroxylated and dihydrodiol metabolites, with the fluorine atom potentially influencing the preferred sites of oxidation on the aromatic ring system. The formation of a bay-region diol epoxide from a proximate carcinogenic dihydrodiol is a key activation step for many PAHs. researchgate.net
Table 1: Potential Metabolites of this compound
| Metabolite Type | Potential Specific Metabolites | Precursor/Intermediate |
| Dihydrodiols | 1-Fluoro-trans-3,4-dihydrodiol-benzo[a]anthracene | This compound |
| 1-Fluoro-trans-5,6-dihydrodiol-benzo[a]anthracene | This compound | |
| 1-Fluoro-trans-8,9-dihydrodiol-benzo[a]anthracene | This compound | |
| 1-Fluoro-trans-10,11-dihydrodiol-benzo[a]anthracene | This compound | |
| Diol Epoxides | 1-Fluoro-benzo[a]anthracene-3,4-diol-1,2-epoxide | 1-Fluoro-trans-3,4-dihydrodiol-benzo[a]anthracene |
This table presents potential metabolites based on the known metabolic pathways of benzo[a]anthracene and its derivatives. The actual metabolite profile of this compound would require experimental verification.
Mechanistic Insights into DNA Binding and Adduct Formation
The ultimate carcinogenic activity of PAHs is attributed to the covalent binding of their reactive metabolites, particularly diol epoxides, to cellular macromolecules like DNA. scispace.com This binding results in the formation of DNA adducts, which if not repaired, can lead to mutations and initiate the process of carcinogenesis. nih.govd-nb.info
Computational studies on fluorinated benzo[a]anthracene derivatives have provided valuable insights into the mechanism of DNA binding. nih.govacs.org These studies suggest that the stability of carbocations formed from the opening of the epoxide ring is a key determinant of reactivity towards DNA. nih.govacs.org The fluorine atom, depending on its position, can either stabilize or destabilize these carbocations. acs.org Specifically, fluorine substitution at sites with significant positive charge can lead to carbocation stabilization through p-π back-bonding. acs.org Conversely, a fluorine atom at a position with negative charge density can lead to inductive destabilization. acs.org
In the case of guanine (B1146940) adducts, the formation of covalent bonds with the exocyclic amino group (N2) and the N-7 position are considered. nih.govacs.org The relative energies and geometries of these adducts can be influenced by the presence and position of the fluorine substituent. nih.gov For instance, in some fluorinated derivatives, the formation of a hydrogen bond between the fluorine atom and the hydrogen atom attached to the N-1 of guanine can influence the conformation of the adduct. nih.gov
Correlation of Computational Parameters with Observed Biochemical Reactivities
Quantum chemical calculations have become an indispensable tool for predicting the reactivity of PAHs and their derivatives, and for understanding their structure-activity relationships. researchgate.net Computational studies on fluorinated benzo[a]anthracene derivatives have aimed to correlate calculated parameters with experimentally observed biological activities. nih.govacs.org
One of the key findings from these computational studies is that the diol epoxide mechanism appears to be the main metabolic activation pathway for benzo[a]anthracene and its fluorinated derivatives. nih.gov The energy of the epoxide ring-opening reaction, leading to the formation of a reactive carbocation, has been calculated for various fluorinated isomers. nih.gov These calculations indicate that the exothermicity of this reaction can be correlated with the biological activity of the compounds. nih.gov For example, a more exothermic ring-opening reaction suggests a more reactive diol epoxide and potentially a more potent carcinogen. nih.gov
Furthermore, the distribution of positive charge density in the resulting carbocations has been evaluated. nih.govacs.org The location of high positive charge density can indicate the most likely site for nucleophilic attack by DNA bases, thus predicting the regioselectivity of DNA adduct formation. nih.govacs.org These computational models provide a rational basis for understanding the influence of fluorine substitution on the carcinogenic potential of benzo[a]anthracene and can guide future experimental studies on compounds like this compound. nih.gov
Advanced Research Directions and Future Perspectives
Development of Novel Synthetic Routes for Complex and Stereodefined Fluorinated Benzo[a]anthracene Derivatives
The synthesis of polycyclic aromatic hydrocarbons (PAHs) has evolved significantly, yet the creation of complex, stereodefined fluorinated derivatives remains a formidable challenge. Future research will focus on moving beyond classical methods to develop more sophisticated and controlled synthetic strategies. The development of methods for introducing fluorine with high regioselectivity onto a pre-formed benzo[a]anthracene skeleton or building the fluorinated ring system through multi-step sequences is crucial.
One established approach for creating related fluorinated PAHs involves multi-step synthesis starting from smaller, functionalized precursors. For instance, the synthesis of 9-fluoro-7,12-dimethylbenzo[a]anthracene has been achieved through a sequence involving the reaction of 4-fluoro-2-(1-naphthylethyl)benzoic acid with methyllithium (B1224462) to form an acetophenone (B1666503), which is then cyclized using polyphosphoric acid (PPA). epa.gov This highlights a general strategy where fluorinated building blocks are assembled and then cyclized to form the final PAH core.
Future work will likely concentrate on catalytic methods, such as C-H activation and cross-coupling reactions, to install fluorine atoms or fluorinated groups onto the benzo[a]anthracene scaffold with high precision. nih.gov Moreover, developing enantioselective or diastereoselective syntheses to control the 3D architecture of more complex derivatives is a key frontier. nih.gov Such stereochemical control is essential for applications in chiral materials and biological probes.
Table 1: Synthetic Strategies for Functionalized Benzo[a]anthracene Derivatives
| Strategy | Key Reagents/Catalysts | Type of Derivative | Research Focus |
|---|---|---|---|
| Multi-step Cyclization | Polyphosphoric Acid (PPA), Methyllithium | Substituted Benzo[a]anthracenes | Building the core from smaller fluorinated precursors. epa.gov |
| Palladium-Catalyzed Tandem C-H Activation/Bis-cyclization | Palladium Catalysts | Substituted Tetracyclic Benz[a]anthracenes | Efficient construction of the polycyclic system from propargylic carbonates and terminal alkynes. nih.gov |
| Base-Induced Elimination | Pyridine, DBU | Bromoanthracenes | Synthesis of specific isomers via elimination reactions on poly-halogenated precursors. beilstein-journals.org |
| Diastereoselective Carbometalation | Copper Catalysts | Stereodefined Bicyclobutanes | Advanced methods for creating stereodefined quaternary centers, a concept applicable to complex PAH synthesis. nih.gov |
Integrated Experimental and Computational Approaches for Comprehensive Mechanistic Elucidation
Understanding the reaction mechanisms of 1-Fluorobenzo[a]anthracene is fundamental to predicting its reactivity and designing new applications. The integration of experimental studies with high-level computational chemistry offers a powerful approach for achieving a comprehensive mechanistic picture.
Computational methods, such as Density Functional Theory (DFT), can model reaction pathways, calculate activation energies, and predict the electronic structure of intermediates and transition states. A key area of investigation is how the fluorine substituent influences the aromaticity and reactivity of the different rings within the benzo[a]anthracene system. Studies on other fluorinated PAHs have shown that fluorine substitution can weaken the aromatic character of the hydrocarbon framework. nih.gov This effect is due to the high electronegativity of fluorine, which can alter the electron distribution within the π-system. oup.com
Experimental techniques, such as kinetic studies and product analysis, provide the real-world data needed to validate and refine computational models. By combining these approaches, researchers can elucidate the mechanisms of electrophilic substitution, oxidation, and photochemical reactions involving this compound. This synergy is critical for understanding why reactions occur at specific positions and for predicting how the molecule will behave in different chemical environments.
Table 2: Comparison of Computational and Experimental Approaches for Mechanistic Studies
| Approach | Methods | Key Insights Provided | Reference |
|---|---|---|---|
| Computational | Gauge-Including Magnetically Induced Current (GIMIC), Nucleus-Independent Chemical Shift (NICS) | Assessment of molecular aromaticity, prediction of current pathways, effect of fluorination on electronic structure. | nih.gov |
| Experimental | Kinetic Analysis, Product Isolation & Characterization (NMR, X-ray Crystallography) | Measurement of reaction rates, identification of reaction products and intermediates, validation of predicted pathways. | beilstein-journals.org |
| Integrated | Combined DFT calculations and laboratory experiments | Comprehensive understanding of reaction mechanisms, transition states, and substituent effects. | nih.gov |
Advanced Spectroscopic Probes for In Situ Analysis of this compound Transformations
Monitoring the chemical transformations of this compound in real-time (in situ) provides invaluable mechanistic data that is often lost in conventional pre- and post-reaction analysis. Advanced spectroscopic techniques are being developed to serve as probes for observing these reactions as they occur.
One promising avenue is the development of fluorogenic probes. The intrinsic fluorescence of the benzo[a]anthracene core can be modulated by chemical reactions. For example, a reaction at a specific position on the ring could alter the electronic structure, leading to a significant change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). This principle has been demonstrated with other anthracene (B1667546) derivatives, where reactions such as aldol (B89426) additions to a functional group on the anthracene core result in a more than 1000-fold increase in fluorescence. researchgate.net This approach could be adapted to this compound, allowing for the sensitive monitoring of reaction progress.
Techniques like time-resolved fluorescence spectroscopy, transient absorption spectroscopy, and advanced NMR methods can provide detailed information about the formation and decay of short-lived intermediates, offering a window into the step-by-step process of a chemical transformation.
Exploration of this compound in Material Science Applications (e.g., Organic Semiconductors)
The unique electronic properties conferred by fluorine make this compound and related compounds highly attractive candidates for applications in material science, particularly in the field of organic electronics. oup.com Anthracene derivatives are already known for their potential as active materials in Organic Field-Effect Transistors (OFETs) due to their planar structure, which can facilitate strong intermolecular interactions and efficient charge transport. rsc.orgsci-hub.se
The introduction of fluorine can provide several advantages:
Enhanced Stability: The high electronegativity of fluorine can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO), making the material more resistant to oxidation and improving its ambient stability. oup.com
Modified Crystal Packing: The small size of the fluorine atom means it can be incorporated without significantly disrupting the planarity of the PAH core. oup.com However, it can influence the intermolecular packing in the solid state (e.g., herringbone vs. pi-stacking), which is a critical determinant of charge mobility in organic semiconductors. sci-hub.se
Tunable Electronic Properties: Fluorination provides a method to fine-tune the electronic band gap and charge carrier mobility of the material, tailoring it for specific device applications. oup.com
Future research will involve synthesizing this compound and its derivatives and fabricating them into thin-film devices to measure their performance as organic semiconductors. The goal is to establish structure-property relationships that can guide the design of new, high-performance materials for applications in flexible displays, sensors, and organic light-emitting transistors (OLETs). rsc.orgrsc.org
Table 3: Potential Impact of Fluorination on Benzo[a]anthracene for Organic Semiconductor Applications
| Property | Effect of Fluorination | Consequence for Device Performance | Reference |
|---|---|---|---|
| HOMO/LUMO Energy Levels | Lowers energy levels, particularly the HOMO. | Increased resistance to air oxidation, improved charge injection balance. | oup.com |
| Molecular Planarity | Minimal disruption due to the small steric size of fluorine. | Maintains potential for close molecular packing and good electronic coupling. | oup.com |
| Crystal Packing | Can alter intermolecular interactions (e.g., C–H···F bonds), influencing the packing motif. | Critical for determining charge carrier mobility; can be engineered for optimal transport. | sci-hub.se |
| Charge Mobility | Can be enhanced or modified depending on the resulting molecular arrangement. | Directly impacts the switching speed and current output of transistors. | rsc.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
